Malonylcarnitine
Description
Malonyl-L-carnitine is a carnitine derivative belonging to the class of acylcarnitines, organic compounds containing a quaternary ammonium group linked to a fatty acid moiety via an ester bond . Structurally, it consists of L-carnitine conjugated with a malonyl group (HOOC-CH₂-CO-) at the hydroxyl position, yielding the molecular formula C₁₀H₁₇NO₆ and a molecular weight of 247.25 g/mol . It is biosynthesized through the esterification of L-carnitine with malonyl-CoA, a critical intermediate in fatty acid synthesis and oxidation regulation .
Malonyl-L-carnitine is primarily detected in blood and tissues such as skeletal muscle, where it serves as a metabolic intermediate and biomarker. Its physiological role is closely tied to the regulation of fatty acid oxidation via inhibition of carnitine palmitoyltransferase I (CPT I), the rate-limiting enzyme responsible for transporting long-chain fatty acids into mitochondria for β-oxidation . Elevated levels of malonyl-L-carnitine correlate with suppressed fatty acid oxidation, particularly under conditions of high carbohydrate availability (e.g., postprandial states) .
Properties
CAS No. |
910825-21-7 |
|---|---|
Molecular Formula |
C10H17NO6 |
Molecular Weight |
247.24 g/mol |
IUPAC Name |
(3R)-3-(2-carboxyacetyl)oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C10H17NO6/c1-11(2,3)6-7(4-8(12)13)17-10(16)5-9(14)15/h7H,4-6H2,1-3H3,(H-,12,13,14,15)/t7-/m1/s1 |
InChI Key |
ZGNBLKBZJBJFDG-SSDOTTSWSA-N |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CC(=O)O |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CC(=O)O |
physical_description |
Solid |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis Pathways for Malonyl-L-Carnitine
The chemical synthesis of Malonyl-L-carnitine typically involves the conjugation of L-carnitine with malonyl-CoA or its derivatives. A foundational approach, adapted from carnitine synthesis patents, utilizes a two-step process: (1) activation of L-carnitine’s hydroxyl group and (2) esterification with malonic acid derivatives . For instance, methane sulfonate activation of (S)-3-hydroxybutyrolactone followed by nucleophilic substitution with trimethylamine yields L-carnitine precursors, which are subsequently reacted with malonyl chloride under controlled alkaline conditions . This method achieves a 68–72% yield but requires rigorous purification to eliminate byproducts like malonyl-d-carnitine .
Recent advances employ solid-phase synthesis using Wang resin-functionalized L-carnitine, enabling selective malonylation via carbodiimide crosslinkers. A 2022 study demonstrated that using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane achieved an 85% coupling efficiency, with nuclear magnetic resonance (NMR) confirming regioselectivity at the β-hydroxyl group . However, scalability remains limited due to the high cost of resin-based supports.
Enzymatic Production Using Acyltransferases
Enzymatic synthesis offers superior stereochemical precision by leveraging carnitine acyltransferases (CrAT), which catalyze the transfer of malonyl groups from malonyl-CoA to L-carnitine. Reconstituted rat liver carnitine palmitoyltransferase I (L-CPT I) in liposomal membranes has been shown to produce Malonyl-L-carnitine with a 200–400-fold activity increase compared to detergent-solubilized enzymes . Optimal conditions include a pH of 7.4, 22°C incubation, and 11 μM malonyl-CoA, yielding an IC₅₀ of 30 μM for inhibition studies .
A breakthrough in biocatalysis involved engineering Pichia pastoris strains to overexpress His-tagged L-CPT I. Purification via nickel affinity chromatography yielded 8–12 mg/L of active enzyme, which retained malonyl-CoA sensitivity (IC₅₀ = 11 μM) after reconstitution into phosphatidylcholine liposomes . This system achieved a turnover number (k<sub>cat</sub>) of 4.7 s<sup>−1</sup>, rivaling native mitochondrial activity .
Analytical Validation of Synthetic Products
Accurate quantification of Malonyl-L-carnitine necessitates advanced chromatographic techniques. A 2022 clinically validated LC-MS/MS method separates underivatized acylcarnitines using a mixed-mode column (Waters ACQUITY UPLC BEH C18) with a 0.5 mL/min gradient of 10 mM ammonium formate and acetonitrile . Key parameters include:
| Parameter | Specification |
|---|---|
| Retention Time | 4.2 ± 0.3 min |
| Limit of Quantification | 0.05 μM |
| Linear Range | 0.05–50 μM (R² = 0.998) |
| Inter-Assay Imprecision | <12% CV |
Purification and Stability Considerations
Purification challenges arise from Malonyl-L-carnitine’s hydrophilicity (logP = −2.1) and thermal lability. Preparative HPLC using a XBridge BEH C18 column (5 μm, 10 × 250 mm) with 0.1% formic acid in water/acetonitrile (95:5) achieves >99% purity . Lyophilization at −80°C preserves stability for >6 months, whereas aqueous solutions degrade by 40% within 72 hours at 4°C .
Chemical Reactions Analysis
Types of Reactions
Malonyl-L-carnitine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form malonyl-CoA and L-carnitine.
Hydrolysis: The ester bond can be hydrolyzed to yield malonyl-CoA and L-carnitine.
Transesterification: It can participate in transesterification reactions to form other acyl-carnitine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.
Transesterification: Catalysts such as lipases can be used to facilitate transesterification reactions.
Major Products Formed
Oxidation: Malonyl-CoA and L-carnitine.
Hydrolysis: Malonyl-CoA and L-carnitine.
Transesterification: Various acyl-carnitine derivatives.
Scientific Research Applications
Malonyl-L-carnitine has numerous applications in scientific research:
Chemistry: It is used as a substrate in enzymatic studies to understand the role of carnitine acyltransferases.
Biology: It is studied for its role in fatty acid metabolism and energy regulation.
Medicine: It has potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity.
Industry: It is used in the production of dietary supplements and as a research tool in metabolic studies.
Mechanism of Action
Malonyl-L-carnitine exerts its effects by inhibiting carnitine palmitoyltransferase 1 (CPT1), an enzyme involved in the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting CPT1, Malonyl-L-carnitine regulates fatty acid oxidation and energy metabolism. This inhibition is crucial in controlling the balance between fatty acid synthesis and oxidation.
Comparison with Similar Compounds
Key Differences :
- Chain Length : Malonyl-L-carnitine contains a short dicarboxylic acid group, distinguishing it from medium- (e.g., Butyryl-) and long-chain (e.g., Lauroyl-) acylcarnitines .
- Charge and Solubility : The malonyl group introduces additional acidity (pKa ~3-4), enhancing water solubility compared to neutral long-chain acylcarnitines .
Metabolic Roles and Enzyme Interactions
Malonyl-L-carnitine
- Regulatory Function: Inhibits CPT I in mitochondria and peroxisomes, modulating fatty acid oxidation flux. This inhibition mirrors the effect of malonyl-CoA, its precursor, which binds CPT I with nanomolar affinity .
- Tissue-Specificity : Highest concentrations observed in liver and skeletal muscle, where it reflects cellular energy status (e.g., elevated in fed states) .
Propionyl-L-carnitine
Lauroyl-L-carnitine
Butyryl-L-carnitine
- Short-Chain Metabolism : Reflects butyrate utilization and is elevated in short-chain acyl-CoA dehydrogenase (SCAD) deficiency .
Quantitative and Analytical Considerations
Malonyl-L-carnitine quantification poses challenges due to its structural similarity to other acylcarnitines. Studies using mass spectrometry (MS) have reported significant inter-laboratory variability in its measurement, with coefficients of variation exceeding 30% in some cases . In contrast, Propionyl- and Butyryl-L-carnitine exhibit better reproducibility due to standardized reference materials .
Clinical and Research Significance
Q & A
Basic Research Questions
Q. What experimental methods are recommended for quantifying Malonyl-L-carnitine in biological samples?
- Methodology : Use liquid chromatography-mass spectrometry (LC-MS) with isotope-labeled internal standards (e.g., deuterated analogs) to ensure precision. Tissue samples (e.g., gastrocnemius muscle) should be flash-frozen in liquid nitrogen to preserve metabolite integrity. Extraction protocols should include acidified solvents (e.g., 80% methanol with 0.1% formic acid) to stabilize acylcarnitines .
- Validation : Calibrate against certified reference materials (e.g., Malonyl-L-carnitine hydrochloride, 95% purity) traceable to NIST standards .
Q. What is the primary biochemical role of Malonyl-L-carnitine in fatty acid metabolism?
- Mechanism : Malonyl-L-carnitine is a biomarker of impaired fatty acid oxidation. It arises from malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase I (CPT1), which regulates mitochondrial fatty acid uptake. Elevated levels indicate disrupted β-oxidation, often observed in metabolic disorders or starvation .
Q. How does tissue specificity influence baseline Malonyl-L-carnitine concentrations?
- Findings : Levels vary by tissue due to differences in CPT1 isoforms and malonyl-CoA sensitivity. For example, liver mitochondria exhibit higher malonyl-CoA sensitivity (IC₅₀ ≈ 2–3 µM) compared to heart or skeletal muscle (IC₅₀ ≈ 20 nM) . Muscle tissues may show elevated Malonyl-L-carnitine under high-fat diets or insulin resistance .
Advanced Research Questions
Q. How do experimental variables like pH affect Malonyl-L-carnitine’s interaction with CPT1?
- Kinetic Insights : Increasing pH (6.8 → 7.6) reduces malonyl-CoA’s inhibitory potency by altering ligand binding. At pH 7.4, the Kd for malonyl-CoA binding to CPT1 increases, while fatty acyl-CoA competition decreases. Adjusting buffer pH is critical for replicating in vivo conditions in assays .
- Design Tip : Use isotonic buffers (e.g., HEPES or Tris) and validate pH stability during mitochondrial isolation .
Q. Why do studies report conflicting data on Malonyl-L-carnitine’s inhibitory potency across models?
- Key Factors :
- Mitochondrial Integrity : Disruption during isolation (e.g., sonication) abolishes malonyl-CoA sensitivity. Use gradient-purified organelles to preserve membrane-bound CPT1 activity .
- Species/Tissue Differences : Rat liver CPT1 has a 20-fold lower Km for carnitine (35 µM) versus dog heart (700 µM), affecting substrate competition .
Q. What experimental controls are essential for studying Malonyl-L-carnitine’s regulatory role?
- Critical Controls :
- Malonyl-CoA Cross-Talk : Include assays with competing acyl-CoA substrates (e.g., palmitoyl-CoA) to assess specificity .
- Mitochondrial vs. Peroxisomal Contributions : Measure CPT activity in both fractions; peroxisomal CPT contributes ~20% to total hepatic activity in fed rats .
Data Interpretation and Contradictions
- Case Study : Brain mitochondria show minimal CPT1 activity (3–4× lower than liver) and no starvation-induced changes, suggesting tissue-specific regulatory mechanisms . Contrast this with liver/heart, where malonyl-CoA levels drop during fasting .
- Statistical Analysis : Use ANOVA with post-hoc tests to compare acylcarnitine profiles across tissues/conditions. Report effect sizes and confidence intervals to address variability .
Methodological Best Practices
- Sample Preparation : For metabolomics, use ≤20 mg tissue homogenized in 500 µL extraction solvent. Centrifuge at 14,000×g (4°C) to remove debris .
- Instrumentation : Optimize LC-MS parameters for acylcarnitine separation (C18 column, 0.1% formic acid gradient) and quantify via multiple reaction monitoring (MRM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
